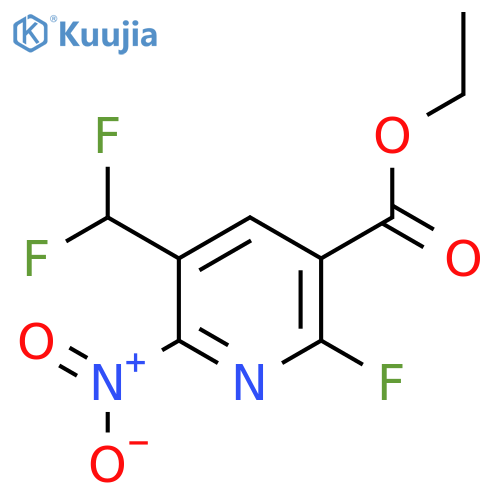Cas no 1805437-92-6 (Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate)

1805437-92-6 structure
商品名:Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate
CAS番号:1805437-92-6
MF:C9H7F3N2O4
メガワット:264.158092737198
CID:4884124
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate
-
- インチ: 1S/C9H7F3N2O4/c1-2-18-9(15)5-3-4(6(10)11)8(14(16)17)13-7(5)12/h3,6H,2H2,1H3
- InChIKey: JILIZIWJNRYPQL-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([N+](=O)[O-])=NC(=C(C(=O)OCC)C=1)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 85
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033622-1g |
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate |
1805437-92-6 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
| Alichem | A029033622-250mg |
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate |
1805437-92-6 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
| Alichem | A029033622-500mg |
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate |
1805437-92-6 | 95% | 500mg |
$1,651.30 | 2022-04-01 |
Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
1805437-92-6 (Ethyl 3-(difluoromethyl)-6-fluoro-2-nitropyridine-5-carboxylate) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
